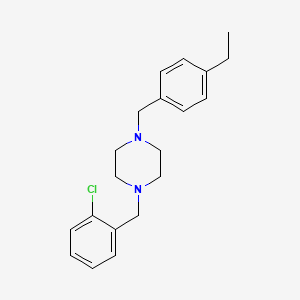![molecular formula C16H13ClN2O3S B5804132 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5804132.png)
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole, commonly known as CPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPO belongs to the family of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.
Mecanismo De Acción
The mechanism of action of CPO is not fully understood. However, it has been proposed that CPO may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of inflammatory mediators. CPO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CPO has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. CPO has been reported to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPO has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. CPO is stable under normal laboratory conditions and can be stored for extended periods. However, CPO has some limitations. It is relatively insoluble in water, which may limit its use in some experiments. CPO may also exhibit non-specific binding to proteins, which may affect its activity.
Direcciones Futuras
There are several future directions for the study of CPO. One potential application of CPO is as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to determine the optimal dosage and administration route of CPO for these applications. CPO may also be studied for its potential as a fluorescent probe for detecting metal ions in biological systems. Finally, the synthesis of novel derivatives of CPO may lead to the development of more potent and selective compounds for various applications.
Métodos De Síntesis
The synthesis of CPO involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-5-phenyl-1,3,4-oxadiazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylurea, which then undergoes cyclization to form CPO. The yield of CPO can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
CPO has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. CPO has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential as a fluorescent probe for detecting metal ions such as copper and zinc.
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-13-6-8-14(9-7-13)23(20,21)11-10-15-18-19-16(22-15)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZVBPGPSDJRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5804049.png)
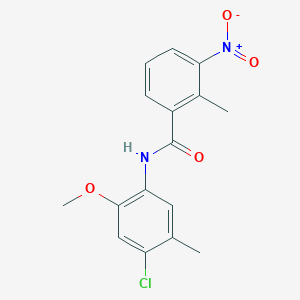
![1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5804060.png)
![12H-dibenzo[d,g][1,3]dioxocin-12-one](/img/structure/B5804061.png)
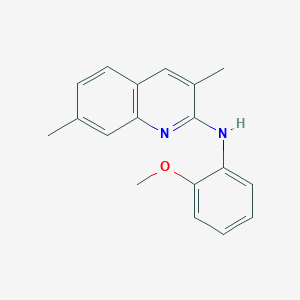
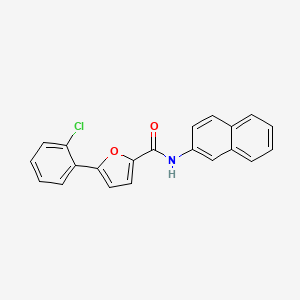
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5804100.png)
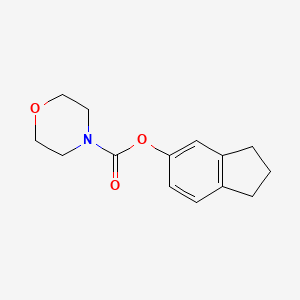
![3-tert-butyl-4,6-dimethyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5804112.png)

![2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)
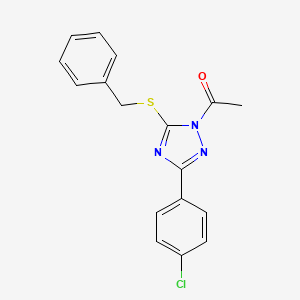
![methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate](/img/structure/B5804150.png)
